Product packaging for Phthaloyl dichloride(Cat. No.:CAS No. 88-95-9)

Phthaloyl dichloride

Cat. No.: B104910
CAS No.: 88-95-9
M. Wt: 203.02 g/mol
InChI Key: FYXKZNLBZKRYSS-UHFFFAOYSA-N
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Description

Phthaloyl dichloride, also known as phthaloyl chloride or 1,2-benzenedicarbonyl dichloride, is a key reagent with the molecular formula C8H4Cl2O2 and a molecular weight of 203.02 g/mol . It is a colorless to light yellow liquid, moisture-sensitive, and has a boiling point of approximately 276°C and a melting point of around 12°C . This compound is widely used in organic synthesis, particularly as a starting material for the preparation of volatile acid chlorides from the corresponding acids . It serves as a critical additive in polymers and fibers to improve color stability and is used in the production of reverse osmosis membranes and as a stabilizer for polymers . In specialized synthetic applications, this compound acts as a trapping agent for the nitrite ion in the fluorodenitration of aromatic substrates with potassium fluoride . The compound also plays a fundamental role in the Gabriel synthesis, where the phthaloyl group is used as a protecting group for the preparation of primary amines . Industrially, high-purity this compound is crucial as a raw material for agrochemicals, pharmaceuticals, and various polymer compounds . Modern catalytic methods, for instance using zirconium or hafnium compounds, have been developed to produce it with high purity from phthalic anhydride and (trichloromethyl)benzene . This product is classified as a moisture-sensitive, corrosive liquid . It causes severe skin burns and eye damage and may be corrosive to metals . Researchers are advised to handle it with appropriate personal protective equipment, including gloves, eye protection, and face protection, and to store it in a cool, dark place in a tightly closed container under inert gas . This product is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic uses, nor for human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4Cl2O2 B104910 Phthaloyl dichloride CAS No. 88-95-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzene-1,2-dicarbonyl chloride
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InChI

InChI=1S/C8H4Cl2O2/c9-7(11)5-3-1-2-4-6(5)8(10)12/h1-4H
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InChI Key

FYXKZNLBZKRYSS-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C(C(=C1)C(=O)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H4Cl2O2
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DSSTOX Substance ID

DTXSID8038691
Record name 1,2-Benzenedicarbonyl dichloride
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Molecular Weight

203.02 g/mol
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Physical Description

Colorless oily liquid; mp = 15-16 deg C; [Merck Index] Colorless or yellow liquid; mp = 6-12 deg C; [Alfa Aesar MSDS]
Record name Phthaloyl chloride
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CAS No.

88-95-9
Record name Phthaloyl chloride
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Record name Phthaloyl dichloride
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Record name PHTHALOYL CHLORIDE
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Advanced Synthetic Methodologies and Mechanistic Investigations of Phthaloyl Dichloride

Modern Synthetic Routes for Phthaloyl Dichloride Production

The industrial production of this compound has evolved from traditional methods, which often involved harsh reagents and produced significant byproducts, to more sophisticated catalytic processes. These modern routes prioritize high yield, exceptional purity, and operational safety.

Catalytic Chlorination Techniques

Catalytic chlorination represents a significant advancement in this compound synthesis. The use of specific catalysts allows for milder reaction conditions, increased reaction rates, and improved product selectivity. This section explores the role of various metal compounds as catalysts in these processes.

Recent investigations have highlighted the efficacy of zirconium and hafnium compounds as catalysts for the synthesis of high-purity this compound. google.com The reaction between a phthalic anhydride (B1165640) compound and a (trichloromethyl)benzene compound is an equilibrium reaction. google.com The use of zirconium or hafnium compounds as catalysts has been shown to produce high-purity this compound. google.com

Zirconium compounds such as zirconium tetrachloride, zirconium oxide, dichlorooxo zirconium, zirconium hydroxide (B78521), tetrabutoxy zirconium, tetraisopropoxy zirconium, zirconium carbonate, zirconium carbide, and metal zirconium have been identified as effective catalysts. google.com Similarly, hafnium compounds including hafnium tetrachloride, hafnium oxide, hafnium carbonate, hafnium oxychloride, hafnium hydroxide, and metal hafnium are also utilized. google.com The catalytic activity of these compounds facilitates the reaction to proceed efficiently, yielding a product with purities often exceeding 99%. google.comiharanikkei.net

Table 1: Zirconium and Hafnium Catalyzed Synthesis of this compound

Catalyst Reactants Temperature (°C) Purity of this compound (%) Reference
Anhydrous Zirconium Chloride Phthalic anhydride, (Trichloromethyl)benzene 160 99.0 google.com
Anhydrous Zirconium Chloride Phthalic anhydride, 1-chloro-4-(trichloromethyl)benzene 160 99.0 google.com
Zirconium Hydroxide Phthalic anhydride, 1-chloro-4-(trichloromethyl)benzene 160 98.4 google.com
Anhydrous Hafnium Chloride Phthalic anhydride, 1-chloro-4-(trichloromethyl)benzene 160 98.0 google.comgoogleapis.com

Zinc chloride has been traditionally used as a catalyst in the synthesis of this compound. google.com However, its application comes with certain limitations. The reaction of phthalic anhydride with (trichloromethyl)benzene in the presence of zinc chloride requires either a high catalyst loading or elevated temperatures to achieve a practical reaction rate. google.comsciencemadness.org

For example, using 10 mole% of zinc chloride relative to phthalic anhydride allows the reaction to proceed at a more moderate temperature of 110°C to 120°C. google.com However, such a large quantity of catalyst is often not economically viable for industrial-scale production. google.com Reducing the catalyst amount to a more practical 1 mole% necessitates a significantly higher reaction temperature of 200°C. google.com

A major drawback of the zinc chloride-catalyzed process is the equilibrium nature of the reaction, which limits the final purity of the this compound to approximately 93-95%. iharanikkei.net The boiling points of phthalic anhydride and this compound are very close, making their separation by distillation challenging. iharanikkei.netgoogleapis.com This inherent limitation makes it difficult to obtain high-purity this compound without employing specialized and often costly purification techniques. googleapis.com

The quest for higher purity and yield has led to the exploration of novel catalytic systems. One such system involves the use of triphenylphosphine (B44618) or triphenylphosphine oxide as a catalyst for the reaction of phthalic anhydride with chlorinating agents like thionyl chloride or phosgene (B1210022). google.comgoogle.com This method allows for the reaction to be carried out at temperatures ranging from 80 to 200°C. google.com

Another innovative approach is the synthesis of the Vilsmeier-Haack reagent from this compound and N,N-dimethylformamide (DMF). scirp.org This reagent can then be used to convert aromatic acids into their corresponding acid chlorides in good yields. scirp.org This two-step process offers a green and practical route for the synthesis of acid chlorides, with the byproduct, phthalic anhydride, being easily recovered by filtration. scirp.org

Furthermore, the use of N,N-disubstituted formamides, such as N,N-dibenzylformamide, as catalysts in the reaction of phthalic anhydride with phosgene has been shown to be effective. google.com This process, conducted in a solvent like toluene (B28343) at around 75°C, provides a pathway to this compound with high conversion rates. google.com

Zinc Chloride Catalysis: Optimization and Limitations

Phthalic Anhydride as a Precursor

Phthalic anhydride is the primary and most common precursor for the synthesis of this compound. google.comchemdad.comchembk.com Its reaction with various chlorinating agents, facilitated by a range of catalysts, forms the basis of most modern synthetic methodologies.

The reaction of phthalic anhydride with (trichloromethyl)benzene is a well-established method for producing this compound. google.com This reaction is typically catalyzed by Lewis acids, with zirconium and hafnium compounds demonstrating superior performance in achieving high purity. google.comiharanikkei.net The reaction is an equilibrium process, and the choice of catalyst is crucial in shifting the equilibrium towards the product side to maximize yield and purity. google.com

Triphosgene (B27547), a safer alternative to the highly toxic phosgene gas, has also been successfully employed as a chlorinating agent for the conversion of phthalic anhydride to this compound. researchgate.net The synthesis can be optimized using response surface methodology, with factors such as the amount of triphosgene, catalyst quantity, reaction temperature, and time being key parameters. researchgate.net In a study using N,N-dimethylformamide (DMF) as a catalyst, an optimal yield of 96.61% was achieved under specific conditions. researchgate.net

Table 2: Synthesis of this compound from Phthalic Anhydride

Chlorinating Agent Catalyst Temperature (°C) Yield (%) Reference
(Trichloromethyl)benzene Anhydrous Zirconium Chloride 160 70 (based on phthalic anhydride) google.com
Triphosgene N,N-dimethylformamide (DMF) 75 96.61 researchgate.net
Phosphorus Pentachloride - - 90 researchgate.net
Thionyl Chloride Anhydrous Zinc Chloride 220 86 researchgate.net
Challenges in Minimizing Phthalic Anhydride Impurities

A significant hurdle in the synthesis of high-purity this compound is the removal of unreacted phthalic anhydride. The boiling points of this compound (276 °C) and phthalic anhydride (284 °C) are very close, making separation by distillation difficult and impractical on an industrial scale. google.comresearchgate.net Moreover, phthalic anhydride possesses a sublimation property, further complicating its separation from the final product. google.com

Conventional methods, such as those employing zinc chloride as a catalyst, often result in a product with a purity of at best 95-97%, with the remainder being primarily phthalic anhydride. google.com The reaction between a phthalic anhydride compound and a chlorinating agent like a (trichloromethyl)benzene compound is an equilibrium reaction. google.com Once equilibrium is reached, extending the reaction time does not reduce the amount of residual raw material, thus failing to increase the product's purity. google.com Even with multi-step distillation equipment, significant amounts of phthalic anhydride can remain. google.com

The following table summarizes the purity of this compound obtained through various methods, highlighting the persistent issue of phthalic anhydride contamination.

Catalyst/MethodReaction ConditionsPurity of this compoundReference
Zinc Chloride (10% by mass)110°C to 120°C95% google.com
Zinc Chloride (1% by mass)200°C for 20 hoursYield of 95% (purity not specified) google.com
Zirconium oxychloride 8 hydrate (B1144303) (0.32%)155°C to 156°C for 9 hours98.4% (in reaction liquid) google.com
PhosgeneNot specified≥99% google.com

This table illustrates the varying levels of purity achieved in this compound synthesis, underscoring the challenge of minimizing phthalic anhydride impurities.

Ortho-Xylene Derivatization and Subsequent Chlorination

An alternative synthetic route to this compound involves the derivatization of ortho-xylene followed by chlorination. google.com One such method includes the photo-chlorination of ortho-xylene to produce 1-dichloromethyl-2-(trichloromethyl)benzene. This intermediate is then hydrolyzed to yield 3-chlorophthalide, which undergoes another photo-chlorination step. google.com However, this multi-step process is inefficient and requires specialized equipment for photo-chlorination and large quantities of chlorine. google.comresearchgate.net A significant challenge in this route is that the photochlorination of o-xylene (B151617) does not readily yield the fully hexa-substituted product due to steric hindrance in the penta-substituted intermediate. researchgate.net

Another approach involves the reaction of a 1,3-bis-(trichloromethyl)benzene crude product with isophthalic acid under the influence of a catalyst at temperatures between 120-140°C. google.com The reaction proceeds until the release of hydrogen chloride gas ceases, after which the this compound is obtained by vacuum rectification. google.com

Mechanistic Studies of this compound Formation

Understanding the reaction mechanisms, kinetics, and computational pathways is crucial for optimizing the synthesis of this compound.

Elucidation of Reaction Mechanisms in Catalyzed Systems

The formation of this compound often involves catalyzed reactions. For instance, in palladium-catalyzed C-H activation, a common mechanistic pathway involves the initial C-H activation at a Pd(II) center to form a cyclopalladated intermediate. nih.gov This intermediate can then undergo functionalization through two primary pathways: a Pd(II)/Pd(0) cycle or a Pd(II)/Pd(IV) cycle. nih.gov In the Pd(II)/Pd(IV) pathway, the key product-forming step is often a C-I or C-O bond-forming reductive elimination from a Pd(IV) species. nih.gov

In the context of related syntheses, such as the formation of phthalides, mechanistic studies often involve deuterium-labeling experiments and the identification of intermediates. mdpi.com For example, in the Rh-catalyzed annulative coupling of benzoic acids and acrylates, the reaction proceeds through an ortho-alkenylated intermediate. mdpi.com The precise role of oxidants, additives, and solvents in these catalytic systems is often not fully understood despite extensive screening to optimize reaction conditions. mdpi.com

Kinetic Studies of Synthesis Reactions

Kinetic studies provide valuable insights into the rate-determining steps of a reaction. For instance, in the hydrolysis of N-arylphthalimides, the reaction was found to follow a specific rate equation, indicating the influence of different species on the reaction rate. researchgate.net The study of the reaction of phthalidylidene dichloride with primary amines showed that the conversion rate could be investigated using high-pressure liquid chromatography. researchgate.net In the synthesis of 3-aryl phthalides, the reaction of 2-acetylbenzaldehyde (B1198548) showed no kinetic isotope effect, suggesting that C-H activation is a fast and not the rate-determining step. mdpi.com

Computational Chemistry Approaches to Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms. For example, DFT studies have been used to investigate the isomerization of aspartyl peptides to iso-aspartyl ones, which involves an anionic tetrahedral intermediate, a structure relevant to understanding acyl transfer reactions. acs.org While specific computational studies on the reaction pathways of this compound formation are not detailed in the provided context, the application of such methods to similar chemical transformations, like the gas-phase transacylation reactions of substituted benzoyl chlorides, demonstrates their potential. acs.org These studies can help in understanding the intrinsic structure-reactivity relationships and the nature of intermediates and transition states. acs.org

Process Intensification and Green Chemistry in this compound Synthesis

The principles of process intensification and green chemistry are increasingly being applied to chemical manufacturing to improve efficiency, reduce waste, and enhance safety. mdpi.comacs.org

Process intensification aims to design compact and highly efficient reactors that optimize reaction conditions, thereby reducing the volume of chemicals and solvents, increasing yields, and minimizing waste. mdpi.com A key strategy within process intensification is the use of continuous flow chemistry, which allows for precise control over parameters like temperature, pressure, and residence time, leading to improved selectivity and efficiency. mdpi.comresearchgate.net This approach can significantly reduce the physical and environmental footprint compared to traditional batch processes that often require large reactors and substantial energy input. mdpi.com

Green chemistry principles relevant to this compound synthesis include:

Prevention : Designing processes to minimize waste generation. acs.org

Atom Economy : Maximizing the incorporation of all materials used in the process into the final product. epfl.ch

Safer Solvents and Auxiliaries : Using less hazardous solvents and separation agents. An environmentally benign method for preparing the Vilsmeier-Haack reagent, which can be used to produce acid chlorides, utilizes this compound with DMF in toluene or 2-chlorotoluene, with the phthalic anhydride byproduct being easily recovered by filtration. scirp.org

Design for Energy Efficiency : Conducting reactions at ambient temperature and pressure whenever possible. epfl.ch

Inherently Safer Chemistry for Accident Prevention : Choosing substances and the form of a substance used in a chemical process to minimize the potential for chemical accidents. acs.org

The adoption of these principles can lead to more sustainable and economically viable production methods for this compound. For example, using continuous flow reactors can reduce the need for intermediate steps and minimize the quantities of potentially hazardous chemicals used. acs.org

Solvent-Free and Reduced-Solvent Methodologies

The pursuit of greener chemical processes has led to the development of solvent-free and reduced-solvent methods for synthesizing this compound and its derivatives. These approaches aim to minimize the use of hazardous organic solvents, which are often associated with environmental pollution and safety risks.

One notable solvent-free method involves the use of microwave irradiation in conjunction with a solid catalyst. For instance, the synthesis of 1,2,5-thiadiazolidine, 1,2,6-thiadiazine, and benzothiadiazepine derivatives has been achieved by reacting symmetric sulfamides with acylating agents like phthaloyl chloride under microwave-assisted, solvent-free conditions using ZSM-5-SO3H as a catalyst. connectjournals.com This method has demonstrated high efficiency, with reactions proceeding smoothly at 80°C and yielding products in over 85% yield within a short reaction time of 20 minutes. connectjournals.com

Another strategy involves the use of deep eutectic solvents (DES) and glycerol (B35011), which can act as both catalysts and reaction media. tandfonline.com These substances are biodegradable, non-toxic, and cost-effective, offering a greener alternative to traditional volatile organic solvents. tandfonline.com For example, the synthesis of N-aryl phthalimide (B116566) derivatives from phthalic anhydride and primary aromatic amines has been successfully carried out using a DES prepared from choline (B1196258) chloride and malonic acid as a catalyst, or glycerol and a DES of choline chloride and urea (B33335) as a dual catalyst-solvent system. tandfonline.com

Research has also explored the use of ionic liquids as a medium for N-alkylation of phthalimide, which can be an alternative route to compounds otherwise prepared using this compound. organic-chemistry.org Cesium carbonate in anhydrous N,N-dimethylformamide has also been used for the N-alkylation of aromatic cyclic imides at low temperatures. organic-chemistry.org

Atom Economy and Waste Minimization Strategies

Atom economy is a key principle of green chemistry that focuses on maximizing the incorporation of all materials used in the process into the final product. rsc.org In the context of this compound synthesis and its applications, several strategies have been developed to improve atom economy and minimize waste.

One approach involves designing reactions where byproducts can be easily recovered and reused. For instance, in the Gabriel synthesis of primary amines, which traditionally has poor atom economy due to the generation of stoichiometric phthalyl coproducts, a method has been developed using a recoverable 3,4-diphenylmaleic anhydride. rsc.org This allows for a direct cycle between the coproduct and a reactant, with the anhydride being recovered in nearly quantitative yield. rsc.org

The choice of reagents and reaction pathways significantly impacts waste generation. Traditional methods for preparing acid chlorides often use hazardous reagents like thionyl chloride, phosgene, or phosphoryl chloride, which produce toxic byproducts. scirp.org An alternative, more environmentally benign method for preparing the Vilsmeier-Haack reagent involves using this compound with N,N-dimethylformamide (DMF) in solvents like toluene or 2-chlorotoluene. scirp.orgscirp.org In this process, the byproduct, phthalic anhydride, can be recovered in high yield by simple filtration. scirp.orgscirp.org

General laboratory waste minimization practices are also crucial. utoledo.edu These include purchasing only the necessary quantities of chemicals, substituting hazardous solvents with less harmful alternatives (e.g., non-chlorinated solvents), and segregating waste streams to reduce disposal costs and environmental impact. utoledo.eduuhsp.edu For example, keeping halogenated and non-halogenated wastes separate is a key strategy for cost-effective disposal. uhsp.edu

Sustainable Approaches Using Industrial Chlorine Chemistry

Industrial chlorine chemistry offers a pathway for sustainable chemical production, as chlorine is derived from the electrolysis of sodium chloride, an abundant natural resource. researchgate.net The byproducts, such as hydrogen chloride, are often commercially utilized, contributing to a more circular economy. researchgate.net

The synthesis of this compound itself can be integrated into this sustainable framework. One method involves the reaction of phthalic anhydride with a (trichloromethyl)benzene compound in the presence of a zirconium or hafnium compound as a catalyst. google.com This process can produce high-purity this compound, which is essential as a raw material for various polymers, pharmaceuticals, and agrochemicals. google.com Using catalysts like zirconium chloride or hafnium chloride allows for high yields and purity, avoiding cumbersome purification processes. google.com For example, reacting phthalic anhydride with 1-chloro-4-(trichloromethyl)benzene using a zirconium hydroxide catalyst resulted in a 98.6% production of this compound. google.com

Furthermore, this compound serves as a precursor in other sustainable synthetic applications. For instance, it can be used to generate the Vilsmeier-Haack reagent, which is then employed in the synthesis of chromones, isoflavones, and homoisoflavones. scirp.org This method is advantageous due to the ready availability and low cost of this compound and DMF, the high activity of the isolated reagent, short reaction times, and mild conditions. scirp.org

The broader context of chlorine chemistry emphasizes the potential for creating valuable chemicals from stable, abundant resources, thereby contributing to sustainable resource circulation. researchgate.netresearchgate.net

Reactivity and Reaction Pathways of Phthaloyl Dichloride in Organic Transformations

Acylation Reactions and Nucleophilic Attack

Phthaloyl dichloride is well-known for its role in acylation reactions, where it readily reacts with nucleophiles such as amines and alcohols. cymitquimica.com The presence of two acyl chloride functional groups allows for difunctionalization, leading to the formation of both small molecules and polymers. sinocurechem.com The reaction mechanism typically involves a nucleophilic attack on the electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion. This addition-elimination sequence is characteristic of acyl chlorides and is central to the synthetic utility of this compound. chemguide.co.ukchemguide.co.uk

The reactivity of this compound can also lead to intramolecular isomerization, forming 3,3-dichlorophthalide, a less reactive isomer. This rearrangement can influence the outcome of reactions, particularly when attempting to form large ring structures.

Reactions with Amines to Form Amides and Polyamides

The reaction between this compound and amines is a vigorous process that yields N-substituted amides. chemguide.co.uk This reaction is a classic example of nucleophilic acyl substitution, where the nitrogen atom of the amine acts as the nucleophile. chemguide.co.uk

When this compound reacts with primary or secondary amines, it forms the corresponding phthalamide (B166641) derivatives. The reaction proceeds through a nucleophilic addition of the amine to the carbonyl group, followed by the elimination of hydrogen chloride. chemguide.co.uk To drive the reaction to completion and neutralize the HCl byproduct, a base such as triethylamine (B128534) is often added. researchgate.net

For instance, the reaction with aminopyridines in the presence of triethylamine yields N-pyridylphthalimides. researchgate.net Similarly, reactions with various amines can be used to synthesize a wide array of N-substituted phthalamides. ekb.eg The reaction of this compound with hydroxylamine (B1172632) hydrochloride in the presence of a base like sodium carbonate produces N-hydroxyphthalimide. wikipedia.org

It's important to note that the reaction of this compound with primary amines can sometimes lead to the formation of phthalisoimides, particularly with arylamines. researchgate.net

The difunctional nature of this compound makes it an excellent monomer for polycondensation reactions with diamines, leading to the formation of polyamides. yufenggp.com This process involves the repeated formation of amide linkages between the diacid chloride and diamine monomers.

Low-temperature solution polycondensation is a common method for synthesizing polyamides from this compound and various aromatic diamines. sid.irresearchgate.net Solvents such as N,N-dimethylacetamide (DMAc) are often used in these reactions. researchgate.net The resulting polyamides can exhibit a range of properties depending on the specific diamine used. For example, polycondensation with p-phenylenediamine (B122844) can be used to produce high-performance aramid polymers. google.com

Microwave-assisted polycondensation has emerged as a rapid and efficient alternative to conventional heating methods for these reactions. sid.irsci-hub.se This technique can significantly reduce reaction times and often leads to polymers with high inherent viscosities. sid.ir

Synthesis of Phthalamide Compounds and Derivatives

Reactions with Alcohols to Form Esters and Polyesters

Similar to its reactions with amines, this compound readily reacts with alcohols to form esters. This esterification reaction is also a nucleophilic addition-elimination process. chemguide.co.uksavemyexams.com

The reaction of this compound with a simple alcohol, such as ethanol, is a highly exothermic reaction that produces the corresponding phthalate (B1215562) ester and hydrogen chloride gas. chemguide.co.uk The reaction mechanism involves the nucleophilic attack of the alcohol's oxygen on the carbonyl carbon of the acyl chloride. chemguide.co.uk

The synthesis of various phthalate esters can be achieved by reacting this compound with different alcohols. For example, di-n-butyl phthalate can be synthesized by treating this compound with n-butanol in the presence of pyridine. asianpubs.org This method can be extended to a range of other alcohols to produce the corresponding diesters. asianpubs.org In some cases, the reaction of this compound with glycidol (B123203) has been used to produce diglycidyl phthalate, though yields can be modest. capes.gov.br

This compound is a key monomer in the synthesis of polyesters through polycondensation with diols. ijrpc.com This reaction forms ester linkages, creating a polymer chain.

Interfacial polycondensation is a technique used to synthesize wholly aromatic polyesters from diacid chlorides like this compound and various aromatic diols. derpharmachemica.com This method often employs a two-phase system (e.g., chloroform-water) and a phase-transfer catalyst to facilitate the reaction at the interface of the two liquids. derpharmachemica.com

Solution polycondensation is another common method. For example, copolyesters can be synthesized by refluxing this compound with a mixture of diols, such as 2,3-butanediol (B46004) and 1,2-propanediol, in a solvent like o-dichlorobenzene. ijrpc.com The properties of the resulting polyesters can be tailored by varying the diols used in the polymerization. researchgate.net

Synthesis of Phthalate Esters

Reactions with Other Nucleophiles (e.g., Catechols, Dithiocatechols)

This compound is a reactive diacyl chloride that readily participates in reactions with various nucleophiles beyond simple amines and alcohols. Its reactions with bifunctional nucleophiles like catechols and dithiocatechols are of particular interest due to the potential for forming cyclic structures and oligomers.

Studies have investigated the structural characterization of oligomers formed in the reaction between this compound and catechol, 4-methylcatechol, or dithiocatechol. acs.org The reaction with catechol, a diphenolic compound, can lead to the formation of polyesters. The thermal degradation of these aromatic polyesters has been a subject of research, indicating the formation of specific decomposition products. researchgate.net The nature of the products formed depends on the reaction conditions and the stoichiometry of the reactants.

With dithiocatechols, which contain two nucleophilic thiol groups, this compound can undergo condensation to form polythioesters. These reactions are analogous to those with catechols but yield sulfur-containing polymers. The reactivity of the thiol groups provides a pathway for the synthesis of these specialized polymers.

Hydrolytic Stability and Behavior in Aqueous Systems

This compound and its isomers, such as terephthaloyl chloride (TCl) and isophthaloyl chloride (ICl), are known to be hydrolytically unstable. yufenggp.comnih.govyufenggp.comacs.orgacs.orgsemanticscholar.orgresearchgate.net This reactivity with water is a critical factor in their environmental fate and handling. nih.govsemanticscholar.org

Kinetics of Hydrolysis and Half-Life Determination

The hydrolysis of this compound isomers follows first-order kinetics. yufenggp.comresearchgate.net Studies have determined the half-lives (t½) and observed first-order rate constants (kobs) for TCl and ICl in aqueous solutions at various pH levels. yufenggp.comnih.govacs.orgacs.orgsemanticscholar.org At 0°C and across a pH range of 4 to 9, the half-life for TCl ranged from 1.2 to 2.2 minutes, while for ICl it was between 2.2 and 4.9 minutes. yufenggp.comnih.govacs.orgacs.org The observed first-order rate constants for TCl were in the range of 530 to 1100 (x 10^5 s⁻¹) and for ICl, 240 to 520 (x 10^5 s⁻¹). yufenggp.comnih.govacs.orgacs.org The hydrolysis of phthaloyl chloride is significantly faster than that of its corresponding pseudo isomer. ias.ac.in

The rate of hydrolysis is influenced by the solvent system. For instance, the solvolysis of phthaloyl chloride has been studied in dioxane-water and acetone-water mixtures. ias.ac.in The energy of activation for the hydrolysis of terephthaloyl chloride has been calculated to be 12 kcal/mole. researchgate.netresearchgate.net

Interactive Data Table: Hydrolysis Kinetics of this compound Isomers at 0°C

IsomerpHAverage Half-Life (min)Average kobs (x 10^5 s⁻¹)
Terephthaloyl chloride (TCl)41.7690
Terephthaloyl chloride (TCl)71.21100
Terephthaloyl chloride (TCl)92.2530
Isophthaloyl chloride (ICl)43.2320
Isophthaloyl chloride (ICl)74.9240
Isophthaloyl chloride (ICl)92.2520

Note: Data compiled from multiple sources. yufenggp.comnih.govacs.orgacs.org

Formation of Intermediate Hydrolysis Products ("Half-Acids")

The hydrolysis of this compound proceeds in a stepwise manner. The initial reaction with water leads to the formation of a short-lived intermediate where one of the two acid chloride groups is hydrolyzed to a carboxylic acid. yufenggp.comnih.govyufenggp.comacs.orgacs.orgsemanticscholar.orgresearchgate.net This intermediate is often referred to as a "half-acid." yufenggp.comnih.govyufenggp.comacs.orgacs.orgsemanticscholar.orgresearchgate.net

Subsequently, this half-acid undergoes further hydrolysis of the remaining acid chloride group. yufenggp.comnih.govyufenggp.comacs.orgacs.orgsemanticscholar.orgresearchgate.net This second step ultimately leads to the formation of the corresponding dicarboxylic acid, such as terephthalic acid (TPA) or isophthalic acid (IPA). yufenggp.comnih.govyufenggp.comacs.orgacs.orgsemanticscholar.org More than 90% of the initial phthaloyl chloride is hydrolyzed in under 60 minutes at 0°C. yufenggp.comyufenggp.comacs.orgacs.orgsemanticscholar.orgresearchgate.net The final hydrolysis products, TPA and IPA, are hydrolytically stable. yufenggp.comyufenggp.comacs.orgacs.orgresearchgate.net

Factors Influencing Hydrolysis Rates (e.g., pH, Temperature)

Several factors influence the rate of hydrolysis of this compound.

pH: The rate of hydrolysis is dependent on the pH of the aqueous solution. yufenggp.comnih.govacs.orgacs.orgscience.govresearchgate.net Studies on terephthaloyl chloride and isophthaloyl chloride have shown variations in hydrolysis rates at pH 4, 7, and 9. yufenggp.comnih.govacs.orgacs.orgsemanticscholar.org Generally, the hydrolysis rate of related compounds like phthalic anhydride (B1165640) increases significantly at higher pH values (pH > 8). researchgate.net

Temperature: Temperature is a crucial factor affecting the rate of chemical reactions, including hydrolysis. science.govnih.govboquinstrument.com An increase in temperature generally leads to an increased rate of hydrolysis. boquinstrument.com The stability of enzymes, for example, is known to be affected by temperature. nih.gov For the hydrolysis of terephthaloyl chloride, the energy of activation has been determined from studies at different temperatures. researchgate.netresearchgate.net

Solvent: The nature of the solvent system also plays a role in the hydrolysis rate. The solvolysis of phthaloyl chloride has been shown to be influenced by the composition of dioxane-water and acetone-water mixtures. ias.ac.in

Advanced Reaction Chemistry with this compound

Vilsmeier-Haack Reagent Formation and Applications

A noteworthy application of this compound is in the preparation of the Vilsmeier-Haack (V-H) reagent. scirp.orgtandfonline.comresearchgate.netscirp.orgresearchgate.net This method offers an environmentally benign alternative to traditional methods that use toxic reagents like phosgene (B1210022), thionyl chloride, or phosphoryl chloride. scirp.orgresearchgate.net The V-H reagent is synthesized from the reaction of N,N-dimethylformamide (DMF) with this compound. scirp.orgtandfonline.comresearchgate.net

The reaction is often carried out in solvents like toluene (B28343) or 2-chlorotoluene. scirp.orgresearchgate.netscirp.orgresearchgate.net A significant advantage of this process is that the byproduct, phthalic anhydride, can be easily recovered in high yield by simple filtration and can be reused as a starting material for this compound. scirp.orgtandfonline.comresearchgate.net

The Vilsmeier-Haack reagent prepared from this compound (often denoted as OPC-VH) is a versatile tool in organic synthesis with numerous applications. tandfonline.com It can be used for:

Conversion of Aromatic Acids to Acid Chlorides: The isolated V-H reagent can effectively transform various aromatic acids into their corresponding acid chlorides in good yields. scirp.orgresearchgate.netscirp.orgresearchgate.net

Synthesis of Alkyl Formates and Alkyl Chlorides: The reaction of primary or secondary alcohols with the V-H reagent can produce either alkyl formates or alkyl chlorides, depending on the reaction conditions. scirp.orgresearchgate.netscirp.org

Other Functional Group Transformations: The Vilsmeier-Haack reagent is a versatile tool for various organic functional group transformations, including formylation, acylation, chlorination, and chloroformylation. tandfonline.com It has also been employed in the synthesis of benzothiazolyl 4-cyanopyrazole hybrids. tandfonline.com

Synthesis of Formylated Compounds

Conversion Reactions in Nitroaryl Compounds

This compound facilitates important conversion reactions in nitroaryl compounds, particularly the substitution of nitro groups with halogen atoms.

The introduction of halogen atoms into aromatic compounds can be a challenging synthetic operation. koreascience.kr this compound has been utilized in the substitution of nitro groups in nitroaryl compounds with halogen atoms. koreascience.kr This provides an alternative to traditional methods like the Sandmeyer reaction, which can have limitations for industrial applications. koreascience.kr For example, in the conversion of trinitrobenzene (TNB), derived from TNT, into nitroaryl halides, this compound plays a key role. koreascience.kr The reaction of TNB with metal halides in the presence of this compound and a solvent like sulfolane (B150427) can yield fluorinated, chlorinated, and brominated nitroaromatics. koreascience.kr

Acid halide-aided substitution reactions of nitroaryl compounds with potassium fluoride (B91410) (KF) have gained attention for introducing fluorine atoms. koreascience.kr this compound has been shown to be effective in these transformations. koreascience.kr For instance, the reaction of m-nitroaryl derivatives with potassium fluoride in the presence of a stoichiometric amount of this compound and a suitable catalyst can produce the corresponding m-fluoro aromatic derivatives in good yields. researchgate.net The use of cesium fluoride (CsF) with this compound has been particularly successful in the synthesis of 1-fluoro-3,5-dinitrobenzene (B12847306) and 1,3-difluoro-5-nitrobenzene from TNB, while other alkali metal fluorides gave lower yields. koreascience.kr

Table 2: Halogenation of Trinitrobenzene (TNB) using this compound and Metal Halides

Metal HalideProduct(s)YieldReference
CsF1-fluoro-3,5-dinitrobenzene, 1,3-difluoro-5-nitrobenzeneGood koreascience.kr
KF, NaF, LiFPoor yield or no productPoor koreascience.kr
Metal Chlorides1-chloro-3,5-dinitrobenzenePoor koreascience.kr
Metal Bromides1-bromo-3,5-dinitrobenzenePoor koreascience.kr
Metal IodidesNo product- koreascience.kr
Substitution of Nitro Groups with Halogen Atoms

Derivatization Agent in Analytical Chemistry

This compound and its derivatives are valuable as derivatizing agents in analytical chemistry, enhancing the detectability of certain analytes.

In liquid chromatography-mass spectrometry (LC-MS/MS) and liquid chromatography-high-resolution mass spectrometry (LC-HRMS), derivatization is often employed to improve the ionization efficiency and chromatographic retention of small, polar molecules. nih.govnih.govresearchgate.net While this compound itself is a reactive compound, its derivatives, such as phthalylglycyl chloride, have been successfully used as derivatization agents. nih.govnih.govresearchgate.net For example, phthalylglycyl chloride has been used to derivatize biogenic amines like adrenaline, dopamine (B1211576), and octopamine (B1677172) in urine samples. nih.govnih.gov This derivatization facilitates their analysis using reversed-phase liquid chromatography with positive electrospray ionization. nih.govnih.gov The derivatization introduces a phthaloylglycyl moiety, which can be easily fragmented in the mass spectrometer, producing an abundant and informative fragment ion that aids in detection and quantification. nih.gov This leads to improved detection and quantification limits for the analytes. nih.govnih.gov

Formation of Colored Compounds for Colorimetric Analysis

This compound is a key reagent in the synthesis of chromogenic molecules used for colorimetric analysis, a technique that relies on changes in color to detect and quantify chemical species. Although this compound itself is a colorless to pale yellow liquid, its high reactivity allows it to be readily converted into derivatives that absorb light in the visible spectrum. researchgate.netontosight.aichemdad.com This process typically involves a derivatization reaction where this compound is reacted with a specific chromophore-containing compound to produce a new, intensely colored substance. researchgate.net

A notable application is in the quantitative analysis of phthaloyl chlorides themselves. For this, a derivatization reaction with dinitrophenylhydrazine is performed. researchgate.net This reaction leads to the formation of colored compounds that exhibit light absorption within the 530–550 nm range, enabling their colorimetric determination. researchgate.net

Furthermore, this compound serves as a foundational building block for creating sophisticated colorimetric sensors for various analytes. For instance, it has been used in the synthesis of N,N′-Bis-(4-nitrophenylcarbamothioyl)phthalamide, a novel colorimetric receptor designed for the selective detection of anions. mdpi.com The synthesis involves a multi-step process:

this compound is first reacted with potassium thiocyanate (B1210189) in acetone (B3395972) to form an intermediate.

This intermediate is then treated with 4-nitroaniline, also in acetone, to yield the final bis-thiourea receptor. mdpi.com

This receptor demonstrates high selectivity for the fluoride (F⁻) anion over other anions like chloride (Cl⁻), bromide (Br⁻), and acetate (B1210297) (AcO⁻). mdpi.com Upon binding with fluoride ions in a DMSO solution, the receptor undergoes a distinct color change, visible to the naked eye, from colorless to yellow. mdpi.com This chromogenic response is also quantifiable using UV-Vis spectroscopy, which shows a decrease in the absorption peak at 352 nm and the emergence of a new, strong peak at 470 nm upon the addition of fluoride. mdpi.com

Analyte DetectedReceptor MoleculeStarting MaterialSpectroscopic ChangeVisual Observation
Fluoride (F⁻)N,N′-Bis-(4-nitrophenylcarbamothioyl)phthalamideThis compoundNew absorption peak at 470 nmColorless to Yellow

This table summarizes the use of a this compound derivative in colorimetric sensing, based on research findings. mdpi.com

Ring-Opening Polymerization and Macrocyclic Systems

This compound is a critical monomer in the synthesis of macrocycles, which are large cyclic molecules that can serve as precursors to high-performance polymers through ring-opening polymerization (ROP). acs.org This strategy offers significant advantages over traditional polymerization methods, particularly in producing high molecular weight polyarylates, a class of engineering thermoplastics known for their excellent thermal stability and solvent resistance. acs.org The use of macrocyclic oligomers as polymerization precursors can circumvent issues associated with high melt viscosity that often limit conventional melt polymerization processes. acs.org

The synthesis of these macrocycles typically involves the reaction of this compound with various bisphenols under pseudo-high dilution conditions, often through interfacial polycondensation. acs.orgscientific.net The ortho orientation of the two acyl chloride groups in this compound is particularly advantageous for cyclization compared to its iso- and tere- isomers, as it provides a preferred conformation for ring closure and can lead to higher yields of the desired cyclic products. acs.org

A series of macrocyclic arylate dimers have been synthesized by reacting o-phthaloyl dichloride with different bisphenols. acs.org The yields of these reactions are often high, demonstrating the efficiency of this approach. acs.org

Bisphenol ReactantCyclic Dimer ProductIsolated Yield (%)
Bisphenol ADimer 394%
4,4′-Isopropylidenebis(2,6-dibromophenol)Dimer 463%
PhenolphthaleinDimer 566%

This table presents the isolated yields for the synthesis of various macrocyclic dimers from o-phthaloyl dichloride and different bisphenols. acs.org

Once synthesized, these macrocyclic arylate dimers can undergo facile ring-opening polymerization. acs.org The polymerization is typically conducted in the melt and can be initiated by anionic catalysts, such as sodium benzoate. researchgate.net The process transforms the low-viscosity cyclic monomers into high molecular weight linear polymers without the release of volatile byproducts. scientific.net For example, the macrocyclic dimer synthesized from o-phthaloyl dichloride and bisphenol A undergoes ROP, and the rheological behavior during this process shows an initial period of very low viscosity (under 10 Pa·s), which is beneficial for processing, followed by a dramatic increase as the polymerization proceeds. scientific.net The resulting linear polyesters exhibit low levels of residual cyclic content. researchgate.net

The ring-opening polymerization of these macrocycles is often characterized by two distinct stages: a very fast initial stage driven by the large entropy difference between the cyclic monomers and the linear polymer chains, followed by a much slower, diffusion-controlled stage due to the rapidly increasing viscosity of the melt. vt.eduscribd.com The efficiency of the polymerization can be influenced by the choice of initiator, with the reactivity of alkali counter-ions generally following the order Cs⁺ > K⁺ > Na⁺. vt.edu

Applications of Phthaloyl Dichloride in Materials Science and Bioactive Compound Synthesis

Polymer Chemistry and Engineering

Phthaloyl dichloride is a key monomer in the synthesis of several high-performance polymers, contributing to materials with exceptional thermal stability, chemical resistance, and mechanical strength.

Aramid Fiber Production and High-Performance Polymers

Aromatic polyamides, or aramids, are a class of high-performance polymers known for their remarkable strength and heat resistance. This compound, specifically its isomers isophthaloyl chloride and terephthaloyl chloride, is a fundamental monomer in the production of these fibers.

Nomex® and Kevlar® Analogs: The polycondensation reaction between isophthaloyl chloride and m-phenylenediamine (B132917) is a key process in the synthesis of meta-aramid fibers like Nomex®. researchgate.netazothermsafety.comslideshare.net These fibers are known for their thermal stability and chemical inertness. researchgate.net Similarly, terephthaloyl chloride is reacted with p-phenylenediamine (B122844) to produce para-aramid fibers such as Kevlar®, which possess even greater mechanical strength. researchgate.netwikipedia.org The production of these advanced materials is a primary application for phthaloyl dichlorides. researchgate.net

Other High-Performance Polymers: Beyond aramid fibers, this compound is used in the synthesis of other high-performance polymers like polyimides, polyarylates, and liquid crystal polymers. myskinrecipes.comsinocurechem.comgoogle.com These materials find use in demanding applications within the aerospace, automotive, and electronics industries due to their excellent thermal and chemical resistance. myskinrecipes.com For instance, polyimides are essential for manufacturing flexible printed circuit boards and insulating films. myskinrecipes.com

Table 1: Aramid Fiber Precursors and Properties

Aramid Fiber This compound Isomer Diamine Monomer Key Properties
Nomex® (and analogs) Isophthaloyl chloride m-phenylenediamine Thermally stable, chemically inert, flame resistant researchgate.netazothermsafety.com

Synthesis of Poly(anhydride-ester)s

Poly(anhydride-ester)s are a class of biodegradable polymers with potential applications in the medical field. The synthesis of these polymers can be achieved through the polycondensation of diacids with compounds containing both hydroxyl and carboxylic acid groups. This compound has been utilized in synthetic routes to create the necessary precursors for these polymers.

One approach involves the use of acyl chloride-facilitated condensation polymerization for the synthesis of heat-sensitive poly(anhydride-ester)s. acs.org In some synthetic pathways, terephthaloyl chloride is co-condensed with silylated bisphenol-A and silylated 4-hydroxybenzoic acid or 6-hydroxynaphthoic acid to produce soluble and meltable poly(ester-anhydride)s. researchgate.net The properties of the resulting polymers, such as their crystallinity and solubility, can be influenced by the synthetic method employed. researchgate.net

Compatibilizers for Biodegradable Composites

A notable example is the synthesis of a p-phthaloyl chloride-based prepolymer (PCP) compatibilizer. researchgate.netuew.edu.gh This compatibilizer is created by reacting p-phthaloyl chloride with a diol, such as polycaprolactone (B3415563) (PCL) diol. researchgate.netuew.edu.gh When this prepolymer is used in a starch-PCL composite, it forms ester linkages with the starch and has strong physical crosslinking with the PCL, leading to improved interfacial interaction, mechanical properties, thermal stability, and water resistance. uew.edu.ghresearchgate.net

Table 2: Effect of PCP Compatibilizer on Starch-PCL Composite Properties

Property Starch-PCL Composite (without PCP) Starch-PCL Composite (with PCP)
Interfacial Interaction Poor Improved uew.edu.gh
Mechanical Properties Lower Enhanced uew.edu.gh
Thermal Stability Lower Improved researchgate.net

Polythioesters and Polyester Synthesis

This compound isomers are also employed in the synthesis of polythioesters and various other polyesters through interfacial polycondensation.

Polythioesters: New polythioesters have been synthesized by reacting isomeric phthaloyl dichlorides with dithiols like 4,4'-bis(mercaptomethyl)-biphenyl. researchgate.net The reaction conditions, such as the type of organic phase and concentration of reagents, are optimized to control the viscosity and yield of the resulting polymer. researchgate.net These polymers are characterized by their thermal stability and have potential applications in various fields.

Polyesters: this compound is a common diacid chloride used in the synthesis of a wide range of polyesters. sinocurechem.comgoogle.com The interfacial polycondensation of isophthaloyl chloride and terephthaloyl chloride with various diols, such as bisphenol-A, is a well-established method for producing aromatic polyesters. jocpr.comderpharmachemica.com These polyesters are known for their high performance, though their processability can be challenging due to high melting temperatures and limited solubility. jocpr.comderpharmachemica.com Polyaddition reactions of diacyl chlorides like isophthaloyl chloride with bis(cyclic ethers) also yield polyesters with reactive side groups. scholarsresearchlibrary.com

Synthesis of Pharmaceutical Chemicals and Agrochemicals

The reactivity of this compound makes it a valuable reagent in the synthesis of various organic molecules, including those with biological activity. myskinrecipes.comgoogle.comgoogle.comgoogle.com

Insecticide Development (e.g., Phthalamide (B166641) Compounds)

This compound is a precursor for the synthesis of phthalamide compounds, some of which have shown promise as insecticides. google.com The reaction of this compound with appropriate amines leads to the formation of N-substituted phthalamides.

Research has shown that certain phthalic acid diamide (B1670390) derivatives exhibit insecticidal activity. mdpi.com For instance, N,N'-bis-(2,5-dimethyl-3-oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl)phthalamide is synthesized from o-phthaloyl chloride and 4-amino-2,5-dimethyl-1-phenyl-3-oxo-1H-pyrazolone. mdpi.com Additionally, phthalimide (B116566) derivatives, which can be synthesized from precursors derived from this compound, have been investigated for their insecticidal properties against various pests. nih.gov The development of new insecticides often involves the use of this compound to create novel chemical structures with enhanced efficacy. google.com this compound is also used in catalytic systems for the synthesis of geminal dichlorides, which are intermediates in the production of some herbicides and fungicides. researchgate.netchimicatechnoacta.ruresearchgate.net

Table 3: Compound Names Mentioned in the Article

Compound Name
4-amino-2,5-dimethyl-1-phenyl-3-oxo-1H-pyrazolone
4,4'-bis(mercaptomethyl)-biphenyl
6-hydroxynaphthoic acid
Acetic anhydride (B1165640)
Benzene (B151609)
Benzyl salicylate
Bisphenol-A
Isophthaloyl chloride
Kevlar®
m-phenylenediamine
N,N'-bis-(2,5-dimethyl-3-oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl)phthalamide
Nomex®
p-phenylenediamine
Phosgene (B1210022)
Phthalic anhydride
This compound
Poly(anhydride-ester)s
Poly(ester-anhydride)s
Poly(meta-phenylene isophthalamide)
Polyarylates
Polycaprolactone (PCL)
Polyimides
Polyesters
Polythioesters
Salicylic acid
Sebacic acid
Sebacoyl chloride
Starch
Terephthalic acid
Terephthaloyl chloride
Thionyl chloride

Precursors for Drug Discovery and Medicinal Chemistry

This compound and its derivatives have garnered attention in medicinal chemistry for their role in constructing molecules with potential therapeutic applications. The phthaloyl group can act as a scaffold or a protecting group in the synthesis of complex organic molecules, including those with desired biological activities.

The rigid structure of the phthaloyl moiety makes it a valuable component in the design and synthesis of cyclic peptides. Cyclization is a common strategy in peptide-based drug design to enhance stability against enzymatic degradation and to constrain the peptide into a bioactive conformation. This compound can be used to bridge two amino acid residues, forming a cyclic structure.

In one study, a series of Nα-phthaloyl bridged cyclic pentapeptide derivatives were synthesized. ekb.egafricaresearchconnects.com The synthesis involved the use of Nα-phthaloyl dicarbonyl dichloride, derived from the reaction of Nα-phthalic dicarboxylic acid with thionyl chloride. ekb.eg This diacid chloride was then coupled with amino acid esters to form linear peptide precursors, which were subsequently cyclized. ekb.egresearchgate.net

A preliminary cytotoxicity evaluation of these novel compounds was conducted against several human cancer cell lines, including lung (A-549), colon (CaCo-2), prostate (PC-3), and breast (MCF-7). ekb.egafricaresearchconnects.com One of the synthesized compounds demonstrated significant cytotoxic activity against the human colon (CaCo-2) cancer cell line, with a growth inhibition of 72.4%. ekb.egafricaresearchconnects.com This highlights the potential of using this compound as a scaffold for creating cyclic peptides with anticancer properties. The synthesis of these cyclic peptides often involves standard Fmoc solid-phase peptide synthesis (SPPS) procedures, where the phthaloyl group can be introduced to protect the N-terminus of the peptide chain. scispace.com

Table 1: Cytotoxicity of a Phthaloyl-Bridged Cyclic Pentapeptide

Cancer Cell Line Growth Inhibition (%)
Human Colon (CaCo-2) 72.4 ekb.egafricaresearchconnects.com

To understand the potential mechanism of action of these synthesized compounds, molecular docking studies are often employed. These computational studies predict the binding affinity and interaction patterns of a ligand with the active site of a target protein.

For the aforementioned cyclic pentapeptide that exhibited promising cytotoxic activity, molecular docking studies were performed to investigate its binding mode within the active site of the epidermal growth factor receptor (EGFR), a known target in cancer therapy. ekb.egafricaresearchconnects.com The results of the docking study suggested that the compound fits well within the EGFR active site, forming several hydrogen bond interactions with the protein residues. ekb.egafricaresearchconnects.com This provides a plausible explanation for its observed anticancer activity.

Similarly, in another study, novel phthaloyl derivatives of 3-amino-3-arylpropionic acids were synthesized and evaluated as inhibitors of Trypanosoma cruzi trans-sialidase (TcTS), a key enzyme in Chagas disease. conicet.gov.ar Molecular docking studies were conducted to explore the binding affinities and interactions of these compounds within the catalytic pocket of TcTS. conicet.gov.ar The results indicated that some of the synthesized phthaloyl derivatives had strong predicted binding affinities and established key interactions with amino acid residues in the active site, such as Trp312 and Tyr119. conicet.gov.ar

Design and Synthesis of Cyclic Peptides with Anticipated Bioactivity

Specialized Chemical Reagents and Intermediates

Beyond its direct use in bioactive molecule synthesis, this compound is a precursor for several specialized reagents and intermediates that have unique applications in organic synthesis.

This compound is a key starting material for the synthesis of phthaloyl peroxide. This peroxide can be readily prepared from phthaloyl chloride and sodium percarbonate. researchgate.net Phthaloyl peroxide has emerged as a selective oxidant for the hydroxylation of arenes to phenols under mild conditions. researchgate.netresearchgate.net This reaction is significant as it allows for the direct introduction of a hydroxyl group onto an aromatic ring, a common transformation in the synthesis of pharmaceuticals and other fine chemicals.

The process is characterized by its high functional group compatibility, enabling the hydroxylation of a wide range of arenes, from simple molecules to complex synthetic intermediates and natural products. researchgate.net A notable advantage of this method is its operational simplicity, as it does not require the strict exclusion of air or water. researchgate.net To enhance the reactivity of the parent oxidant, a more reactive derivative, 4,5-dichlorophthaloyl peroxide, has been developed, which expands the scope of the arene hydroxylation reaction. acs.org Flow protocols for the generation of phthaloyl peroxide have also been developed to improve safety by avoiding the isolation of large quantities of the potentially explosive peroxide. nih.govacs.org

This compound serves as a valuable precursor for the synthesis of various heterocyclic compounds, including phthalazones. Phthalazones are a class of bicyclic nitrogen-containing heterocycles that exhibit a range of biological activities.

A convenient two-step synthesis of 4-(2-imidazolyl)phthalazones has been reported starting from o-phthaloyl dichloride. acs.orgacs.org The synthesis involves the condensation of equimolar amounts of o-phthaloyl dichloride and an imidazole (B134444) in the presence of triethylamine (B128534) to form imidazo[1,2-b]isoquinoline-5,10-diones. researchgate.netresearchgate.net These intermediates readily react with hydrazines to yield the desired 4-(2-imidazolyl)phthalazones. researchgate.netresearchgate.net This method provides access to a new class of compounds with potential pharmacological applications.

In the field of materials science, functionalized polymers and resins are crucial for the separation and purification of rare earth elements (REEs). While this compound itself is not directly used as an extractant, it is a component in the synthesis of ligands that are immobilized on solid supports for this purpose.

For instance, solid supports have been functionalized with various ligands, including phthaloyl diamide, to selectively separate rare-earth elements. researchgate.net In one approach, preorganized bidentate phthaloyl diamide (PA) ligands were synthesized and grafted onto macroporous silica (B1680970). mdpi.com These functionalized materials showed significantly improved extraction performance for REEs compared to their homogeneous analogs. mdpi.com The rigid structure of the phthaloyl group helps in creating a preorganized binding cavity that can selectively complex with specific rare earth ions.

Analytical and Characterization Methodologies for Phthaloyl Dichloride and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable tools for elucidating the molecular structure of phthaloyl dichloride. These techniques rely on the interaction of electromagnetic radiation with the molecule to generate spectra that are unique to its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic compounds by mapping the chemical environments of their hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei. chemicalbook.com

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz, the aromatic protons appear as multiplets in the range of 7.748 to 7.962 ppm. chemicalbook.com Specifically, two distinct groups of signals are observed: one at approximately 7.940 ppm and another at about 7.787 ppm, corresponding to the different electronic environments of the protons on the benzene (B151609) ring. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, the spectrum shows signals corresponding to the carbonyl carbons and the aromatic carbons. chemicalbook.comspectrabase.com A reference study indicates the use of a Bruker HX-90 instrument and TMS as a standard for acquiring ¹³C NMR data. spectrabase.com

Table 1: ¹H NMR Spectroscopic Data for this compound. chemicalbook.com
Signal AssignmentChemical Shift (ppm)SolventFrequency
Aromatic Protons7.940CDCl₃400 MHz
Aromatic Protons7.787CDCl₃400 MHz

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with Gas Chromatography (GC), it allows for the separation and identification of individual components in a mixture. chemicalbook.comnih.gov

In the GC-MS analysis of this compound, the molecule undergoes fragmentation upon electron impact. The resulting mass spectrum shows a characteristic pattern of peaks. The molecular ion peak (M⁺) is observed at an m/z corresponding to the molecular weight of this compound (202 g/mol ). chemicalbook.com Key fragment ions are observed at m/z 167 and 169, which represent the loss of a chlorine atom, with the two peaks reflecting the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl). nih.gov Another significant fragment appears at m/z 111. nih.gov A common fragmentation pathway for similar compounds involves the loss of the alkoxy group (-OR) and subsequent rearrangements. libretexts.org

Table 2: Key Mass Spectrometry (GC-MS) Data for this compound. chemicalbook.comnih.gov
m/z ValueInterpretation
202Molecular Ion (M⁺)
167[M-Cl]⁺ (with ³⁵Cl)
169[M-Cl]⁺ (with ³⁷Cl)
111Further fragmentation ion

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum provides a "fingerprint" of the functional groups present. For this compound, the FTIR spectrum is characterized by strong absorption bands corresponding to the carbonyl (C=O) stretching of the acid chloride groups. avantorsciences.comthermofisher.com Commercial specifications confirm the identity of this compound by its authentic infrared spectrum. fishersci.fi The presence of a strong band in the region of 1745-1780 cm⁻¹ is indicative of an acid chloride.

Raman Spectroscopy

Raman spectroscopy is another vibrational spectroscopy technique that is complementary to FTIR. It measures the inelastic scattering of monochromatic light. The Raman spectrum of this compound provides information about its molecular vibrations. chemicalbook.com While specific peak data for this compound is less commonly published, FT-Raman has been used for its characterization. nih.gov For comparison, the related compound terephthaloyl chloride shows characteristic Raman signals. chemicalbook.com Generally, acid chlorides exhibit a moderate Raman band between 1745 and 1780 cm⁻¹. uci.edu

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating this compound from impurities and for its quantitative analysis.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Gas Chromatography (GC) is a widely used technique for the analysis of volatile compounds like this compound. chemicalbook.comgoogle.com In various industrial processes, GC is employed to monitor the progress of reactions producing this compound and to determine its purity. For instance, in the synthesis of this compound from phthalic anhydride (B1165640), GC analysis can confirm the percentage of remaining starting material and the purity of the final product, which can reach over 98-99%. google.com

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a fundamental, rapid, and cost-effective analytical method widely used to monitor the progress of chemical reactions involving this compound. chemistryhall.comlibretexts.org Its primary function in this context is to qualitatively track the consumption of the starting material, this compound, and the concurrent formation of the desired product. chemistryhall.com The principle of separation is based on the differential affinities of the compounds in the reaction mixture for the stationary phase (typically silica (B1680970) gel) and the mobile phase (an organic solvent system). libretexts.org

In a typical setup for monitoring a reaction with this compound, small aliquots of the reaction mixture are spotted onto a TLC plate at various time intervals. researchgate.net A cospot, where the reaction mixture is spotted on top of the initial starting material, is often used to help differentiate between the reactant and product, especially when their retention factors (Rf) are similar. rochester.edu The plate is then developed in a chamber containing a suitable mobile phase, often a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297) or diethyl ether. chemistryhall.comresearchgate.net

Due to its high reactivity, this compound can react with the hydroxyl groups on the silica gel stationary phase, potentially converting to phthalic acid at the baseline. This can appear as a spot at the origin with a tail. researchgate.net The product, often an amide or ester derivative, will typically have a different polarity and thus a different Rf value, appearing as a new spot on the plate. chemistryhall.comrochester.edu Visualization is commonly achieved under a UV lamp, as the phthaloyl moiety is UV-active. rochester.edu By observing the disappearance of the starting material spot and the appearance and intensification of the product spot, a chemist can determine the reaction's progression and endpoint. chemistryhall.com

For example, in syntheses involving this compound to form derivatives like N-phthaloyl-γ-aminobutyric acid or phthalylglycyl chloride, TLC is an effective tool for monitoring the reaction's completion. nih.gov

Table 1: Example TLC Systems for Monitoring Reactions

Reaction Type Stationary Phase Example Mobile Phase Visualization Observation
Amide formation Silica Gel Hexane:Ethyl Acetate (3:1) UV Light (254 nm) Disappearance of starting material spot and appearance of a new, more polar product spot. researchgate.net
Esterification Silica Gel Pentane:Diethyl Ether (7:3) UV Light (254 nm) Product spot (ester) will be less polar (higher Rf) than the corresponding carboxylic acid if hydrolysis occurs. chemistryhall.com
General Monitoring Silica Gel Diethyl Ether UV Light (254 nm) A spot with a lower retention factor (Rf) than the starting material suggests the formation of a more polar compound. dtic.mil

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS)

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) is a highly sensitive and selective analytical technique used for the determination of this compound derivatives and related compounds. Due to the high reactivity of this compound itself, particularly its susceptibility to hydrolysis, direct analysis by reversed-phase HPLC is challenging. researchgate.net Therefore, analysis is typically performed on its more stable derivatives or it is derivatized prior to analysis. researchgate.netnih.gov

In a notable application, phthalylglycyl chloride, a derivative of phthalic acid, has been used as a derivatization agent to enable the analysis of small polar molecules like dopamine (B1211576) and adrenaline by UHPLC-MS/MS. nih.govnih.gov The derivatization renders the analytes more amenable to reversed-phase chromatography and enhances their ionization efficiency for mass spectrometric detection. nih.govresearchgate.net The UHPLC system separates the derivatized analytes from other components in the sample matrix, and the tandem mass spectrometer provides definitive identification and quantification based on the specific mass-to-charge ratios (m/z) of the parent ion and its fragments.

Method development for UHPLC-MS/MS involves optimizing several parameters, including the chromatographic column, mobile phase composition (often a gradient of acetonitrile (B52724) and water), and mass spectrometer settings such as ionization mode (e.g., positive electrospray ionization) and fragmentation transitions. nih.govmdpi.com For instance, a method for analyzing phthalates in rice samples used a UHPLC-MS/MS system to achieve low limits of detection (LODs), ranging from 0.007 mg/kg to 0.017 mg/kg for various phthalate (B1215562) esters. mdpi.com

Table 2: Illustrative UHPLC-MS/MS Parameters for Phthalate/Derivative Analysis

Parameter Setting Reference
Chromatography
Column Reversed-phase C18 mdpi.comscience.gov
Mobile Phase Acetonitrile/Water gradient mdpi.com
Injection Volume 5 µL mdpi.com
Mass Spectrometry
Ionization Mode Positive Electrospray Ionization (ESI+) nih.gov
Analysis Mode Multiple Reaction Monitoring (MRM) mdpi.com
Limit of Detection (LOD) 0.007 - 0.12 mg/kg (analyte dependent) mdpi.com
Limit of Quantification (LOQ) 0.020 - 0.35 mg/kg (analyte dependent) mdpi.com

Titrimetric Analysis

Titrimetric analysis provides a classic, quantitative method for determining the concentration of acid chlorides like this compound. These methods are based on the stoichiometric reaction of the acid chloride with a titrant. One common approach involves reacting the acid chloride with a known excess of a nucleophile, such as an amine (e.g., aniline) or an alcohol, and then back-titrating the unreacted nucleophile. researchgate.net

A more direct method involves the hydrolysis of the acid chloride to generate hydrochloric acid (HCl) and the corresponding carboxylic acid (phthalic acid), followed by titration with a standardized base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). asianpubs.org this compound reacts with water to produce two molecules of HCl and one molecule of phthalic acid. The total acidity can be determined by titration.

A procedure for analyzing acid chlorides can differentiate between free HCl, the organic acid, and the acid chloride itself. This may involve a potentiometric titration where distinct endpoints corresponding to the neutralization of the strong acid (HCl) and the weak acid (phthalic acid) are observed. researchgate.net Alternatively, after reacting the acid chloride with a reagent like aniline (B41778), the resulting aniline hydrochloride can be titrated with alcoholic potassium hydroxide, with the endpoint detected potentiometrically. researchgate.net

Purity Assessment and Impurity Profiling

Assessing the purity of this compound and identifying potential impurities is critical for its use in synthesis, particularly in industrial applications where high-purity monomers are required. google.com The most common process-related impurities in this compound are unreacted starting materials or byproducts, such as phthalic acid and phthalic anhydride. google.comatamanchemicals.com

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is a powerful technique for purity assessment. It can separate volatile compounds and provide quantitative data on the purity of this compound and the levels of impurities like residual phthalic anhydride. google.com For example, GC analysis has been used to determine the purity of distilled this compound to be 99.0%, with a phthalic anhydride content of 0.88%. google.com In other preparations, purities of 95.5% to 98.0% have been reported, with the primary impurity being phthalic anhydride. google.com

HPLC is another key technique for impurity profiling. osha.gov Due to the reactivity of this compound, derivatization is often employed. For instance, impurities might be converted into more stable esters or amides before analysis. researchgate.net Methods developed for detecting phthalic anhydride, a common precursor and impurity, often involve its conversion to phthalic acid or a derivative, which is then quantified by HPLC. atamanchemicals.comosha.gov The identification of impurities is crucial as their presence can significantly impact the properties of polymers or other materials synthesized from this compound. up.ptsemanticscholar.org

Table 3: Common Impurities in this compound and Analytical Methods

Impurity Name Chemical Formula Common Analytical Method(s) Reference
Phthalic Anhydride C₈H₄O₃ GC, GC-MS, HPLC (after derivatization) google.comosha.gov
Phthalic Acid C₈H₆O₄ HPLC, Titration osha.gov
1-Chloro-4-(trichloromethyl)benzene C₇H₄Cl₄ GC google.com

Compound Index

Environmental and Safety Considerations in Phthaloyl Dichloride Research

Hydrolytic Degradation in Environmental Contexts

The environmental fate of phthaloyl dichloride is largely dictated by its interaction with water. Due to its reactive nature, the compound undergoes rapid hydrolysis, a process that significantly influences its persistence and the nature of its subsequent environmental impact.

Persistence and Non-Persistence in Aqueous Systems

This compound is considered non-persistent in aqueous environments. nih.gov The presence of two acyl chloride groups makes the molecule highly susceptible to hydrolysis. up.pt Studies on related phthaloyl chloride isomers, such as terephthaloyl chloride (TCl) and isophthaloyl chloride (ICl), have demonstrated rapid hydrolysis, with half-lives on the order of minutes at neutral pH and 0°C. nih.govyufenggp.comresearchgate.net Given the structural similarities, it is expected that this compound (o-phthaloyl chloride) would exhibit similar rapid degradation in water. This rapid breakdown prevents the parent compound from persisting long enough to cause sustained toxicological effects on aquatic organisms. nih.gov The rate of hydrolysis is also influenced by temperature and pH, with increased temperatures and extreme pH values accelerating the degradation process. up.pt

Formation and Fate of Hydrolysis Products

The hydrolysis of this compound proceeds in a stepwise manner. Initially, one of the acyl chloride groups reacts with water to form a "half-acid" intermediate. yufenggp.comresearchgate.net This intermediate is short-lived and undergoes further hydrolysis of the remaining acyl chloride group. yufenggp.comresearchgate.net The final and stable hydrolysis product is phthalic acid. yufenggp.comresearchgate.netatamanchemicals.com

Phthalic acid is a more stable compound and its fate in the environment is then subject to further degradation processes. atamanchemicals.com Microbial degradation is a primary route for the breakdown of phthalic acid in soil and water. redalyc.orgd-nb.info Various microorganisms can utilize phthalic acid as a carbon and energy source, ultimately mineralizing it to carbon dioxide and water. redalyc.org In anaerobic conditions, phthalate (B1215562) degradation can proceed via the formation of phthaloyl-CoA, which is then further metabolized. d-nb.inforesearchgate.net

Table 1: Hydrolysis of this compound Isomers

Isomer Half-life (t½) at 0°C pH Range Final Hydrolysis Product
Terephthaloyl chloride (TCl) 1.2 to 2.2 minutes 4-9 Terephthalic acid (TPA)
Isophthaloyl chloride (ICl) 2.2 to 4.9 minutes 4-9 Isophthalic acid (IPA)

This interactive table is based on data for related isomers and provides an expected trend for this compound. yufenggp.comresearchgate.net

Safe Handling and Laboratory Practices in Academic Research

The corrosive and reactive nature of this compound demands stringent safety protocols in a laboratory setting. fishersci.comchemservice.comthermofisher.com Adherence to these practices is crucial to minimize risks to researchers.

Exposure Pathways and Protective Measures

The primary routes of exposure to this compound are inhalation, skin contact, and eye contact. coleparmer.comchempoint.com The vapor of this compound is a lachrymator, meaning it irritates the eyes and causes tearing. thermofisher.com Inhalation can cause severe irritation to the respiratory tract. fishersci.comchempoint.com Skin contact results in chemical burns. fishersci.comchemservice.com

To mitigate these risks, the following personal protective equipment (PPE) is mandatory when handling this compound:

Eye Protection: Chemical safety goggles and a face shield are essential. chemservice.com

Skin Protection: Chemically resistant gloves and appropriate protective clothing must be worn to prevent skin contact. chemservice.comcoleparmer.com

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. fishersci.comfishersci.com In situations where ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic gases and vapors should be used. coleparmer.comfishersci.com

Engineering controls, such as the use of a chemical fume hood and ensuring the availability of an eyewash station and safety shower, are fundamental to a safe laboratory environment. fishersci.comcoleparmer.com

Spill Management and Waste Disposal Protocols

In the event of a spill, immediate action is required to contain and clean up the material safely. Small spills can be absorbed using an inert material like vermiculite, sand, or earth. chemservice.comcoleparmer.com The absorbent material should then be placed in a suitable, closed container for disposal. fishersci.comthermofisher.com For larger spills, the area should be evacuated, and personnel should only re-enter with appropriate PPE after ensuring adequate ventilation. fishersci.com

Waste this compound and contaminated materials are considered hazardous waste and must be disposed of according to institutional and local regulations. umich.edumcgill.ca This typically involves collecting the waste in designated, properly labeled, and sealed containers for collection by a specialized hazardous waste management service. umich.edumcgill.ca Under no circumstances should this compound be disposed of down the drain. fishersci.com

Regulatory Frameworks and Research Implications

The use of this compound in research is subject to various regulations aimed at ensuring safety and environmental protection. In the United States, the Occupational Safety and Health Administration (OSHA) sets standards for workplace exposure to hazardous chemicals. coleparmer.com In the European Union, the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation governs the use of chemical substances. nih.goveuropa.eu

Researchers must be aware of and comply with these regulations, which have implications for procurement, storage, handling, and disposal of the chemical. chempoint.com Institutional biosafety committees and environmental health and safety departments provide guidance and oversight to ensure that all research activities are conducted in a compliant and safe manner. umich.edu The potential for some phthalates to have endocrine-disrupting effects has led to increased regulatory scrutiny on this class of compounds, although the immediate concern with this compound in a research setting is its acute corrosivity (B1173158) and reactivity. compliancegate.com

Future Directions and Emerging Research Avenues for Phthaloyl Dichloride

Exploration of Novel Catalysts and Sustainable Synthesis

A significant area of research focuses on developing greener and more efficient synthetic routes involving phthaloyl dichloride. One notable advancement is its use in an environmentally benign preparation of the Vilsmeier-Haack (VH) reagent. scirp.orgresearchgate.net This method avoids toxic reagents like phosgene (B1210022), thionyl chloride, or phosphoryl chloride, which are traditionally used. scirp.org The process utilizes this compound with N,N-dimethylformamide (DMF) in solvents like toluene (B28343) or 2-chlorotoluene, with the byproduct, phthalic anhydride (B1165640), being easily recovered. scirp.orgresearchgate.net This novel VH reagent has proven effective for transforming aromatic acids into their corresponding acid chlorides in good yields. scirp.orgresearchgate.net

Furthermore, the development of catalytic systems for reactions involving this compound is a key interest. For instance, a catalytic system using triphenylphosphine (B44618) oxide with this compound has been reported for the deoxydichlorination of aldehydes to 1,1-dichlorides. chimicatechnoacta.ru This reaction proceeds through a P(V) catalysis manifold where triphenylphosphine oxide turnover is achieved using this compound as a consumable reagent. chimicatechnoacta.ru Such catalytic methods may have applications in producing various agrochemicals like herbicides, insecticides, and fungicides. chimicatechnoacta.ru

The use of deep eutectic solvents (DES) and glycerol (B35011) as environmentally friendly catalyst/reaction media represents another sustainable approach. tandfonline.com These have been successfully employed in the synthesis of N-aryl phthalimide (B116566) derivatives, offering advantages over traditional methods that use volatile organic solvents and toxic catalysts. tandfonline.com

Catalyst/Reagent SystemApplicationSustainability Aspect
This compound/DMFPreparation of Vilsmeier-Haack reagentAvoids toxic reagents like phosgene and allows for byproduct recovery. scirp.orgresearchgate.net
Triphenylphosphine oxide/Phthaloyl dichlorideDeoxydichlorination of aldehydesCatalytic turnover reduces reagent waste. chimicatechnoacta.ru
Deep Eutectic Solvents/GlycerolSynthesis of N-aryl phthalimidesUtilizes environmentally benign reaction media. tandfonline.com
This compound/n-butyl chloridePreparation of MgCl2-supported Ziegler-Natta catalystsIn-situ formation of an internal donor for polymerization. mdpi.commdpi.com

Development of Advanced Materials with Tunable Properties

This compound is a crucial building block in the synthesis of advanced polymers and materials with tailored properties. Its di-functionality allows for its use in polycondensation reactions to create polyesters and other polymers. digitallibrary.co.in

One area of investigation involves the interfacial polymerization of this compound with various monomers to create thin-film composite (TFC) membranes for applications like organic solvent nanofiltration (OSN). acs.org For instance, methanol-resistant TFC membranes have been developed by reacting isothis compound (an isomer of this compound) with polyethyleneimine. acs.org The ability to tune the properties of these materials is critical for their performance.

This compound also plays a role in the preparation of Ziegler-Natta catalysts, which are used in propylene (B89431) polymerization. mdpi.commdpi.com In this process, it reacts with a magnesium alkoxide to form a complex between magnesium chloride and an internal electron donor, di(ethylhexyl)phthalate (DEHP), which is formed in situ. mdpi.commdpi.com The amount of this compound used can influence the morphology and particle size of the resulting catalyst, which in turn affects the properties of the produced polymer. mdpi.com

Research has also explored the synthesis of oligomers by reacting this compound with compounds like catechol and 4-methylcatechol. cnr.it The characterization of these oligomers helps in understanding the structure-property relationships of the resulting polymeric materials. cnr.it

Targeted Synthesis of Bioactive Molecules with Enhanced Efficacy

This compound and its derivatives are valuable reagents in the targeted synthesis of biologically active molecules and radiotracers for medical imaging.

In the field of positron emission tomography (PET), this compound is used in the synthesis of 11C-labeled radiotracers. nih.govharvard.edu For example, it has been used to convert [11C]carboxylic acids, generated from the reaction of Grignard reagents with [11C]CO2, into [11C]acyl chlorides. harvard.edu These activated intermediates can then be used to acylate various molecules to produce PET tracers like [11C]ibrutinib. nih.gov However, challenges such as polymerization of the acyl chloride intermediate need to be overcome to improve radiochemical yields. nih.gov

The Vilsmeier-Haack reagent, prepared from this compound and DMF, is a versatile tool for synthesizing a wide range of heterocyclic compounds with potential biological activity. rsc.orgresearchgate.netresearchgate.net This includes the synthesis of chromones, isoflavones, and homoisoflavones, some of which exhibit antitumor, antioxidant, and anti-inflammatory properties. researchgate.net It is also used to create formylpyrazoles, which are precursors to medicinally important pyrazole-coupled imidazo[1,2-a]pyridines and other bioactive derivatives. rsc.org

Furthermore, this compound serves as a starting material for synthesizing novel amino acid and peptide derivatives with potential anticancer activity. ekb.egekb.eg By reacting this compound with amino acid esters, researchers can create Nα-phthaloyl-bis-[amino acid] derivatives, which can be further elaborated into linear and cyclic peptides. ekb.eg Molecular docking studies of these compounds provide insights into their potential as anticancer agents. ekb.egekb.eg

Application AreaSpecific Use of this compoundExample of Synthesized Molecule
PET RadiochemistryActivation of [11C]carboxylic acids to [11C]acyl chlorides[11C]ibrutinib nih.gov, [carbonyl-11C]WAY-100635 nih.gov
Heterocyclic SynthesisAs a precursor to the Vilsmeier-Haack reagentChromones, isoflavones, formylpyrazoles rsc.orgresearchgate.net
Medicinal ChemistrySynthesis of peptide derivativesNα-phthaloyl-bis-[amino acid] derivatives, cyclic pentapeptides ekb.egekb.eg

Computational Chemistry for Predictive Modeling and Design

Computational chemistry is an emerging tool for understanding and predicting the behavior of reactions involving this compound. Density Functional Theory (DFT) calculations, for instance, can be used to model the geometries and frontier orbital energies of molecules synthesized using this compound derivatives. core.ac.uk This information is valuable for predicting the electronic properties and reactivity of new materials, such as organic semiconductors. core.ac.uk

Molecular docking studies are another important application of computational chemistry. ekb.egekb.eg These studies are used to predict the binding affinity and orientation of molecules, such as the peptide derivatives synthesized from this compound, within the active site of a biological target, like a protein associated with cancer. ekb.egekb.eg This predictive capability can help in prioritizing which compounds to synthesize and test, thereby accelerating the drug discovery process.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of this compound chemistry with flow chemistry and automated synthesis platforms offers significant advantages in terms of efficiency, safety, and scalability. Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch, can provide better control over reaction parameters like temperature and mixing, leading to higher yields and purity.

The synthesis of the Vilsmeier reagent from this compound and DMF is a process that could be well-suited for a flow chemistry setup. researchgate.net The ability to generate this reagent on-demand in a closed system would enhance safety by minimizing exposure to reactive intermediates. researchgate.net

Automated synthesis platforms are particularly valuable in the context of radiochemistry, where the short half-life of isotopes like 11C necessitates rapid and reliable synthesis procedures. nih.gov The use of this compound in the synthesis of PET radiotracers has been implemented on automated platforms like the TRACERlab FxC Pro. nih.gov These systems allow for the precise control of reagent delivery, reaction time, and purification, leading to reproducible and high-yield production of radiolabeled compounds. nih.gov

Life Cycle Assessment of this compound Production and Use

Life Cycle Assessment (LCA) is a methodology used to evaluate the environmental impacts associated with all the stages of a product's life, from raw material extraction through materials processing, manufacture, distribution, use, and disposal or recycling. digitallibrary.co.inresearchgate.net While specific, comprehensive LCAs for this compound are not widely published, the principles of LCA are being applied to processes and materials where it is used.

For instance, the development of bio-based resins and composites, where this compound might be used as a catalyst or cross-linking agent, is often accompanied by LCA studies to compare their environmental footprint to traditional petroleum-based materials. researchgate.net The goal is to identify more sustainable alternatives. digitallibrary.co.in

The push towards "green chemistry" in the synthesis of fine chemicals and polymers using chlorine chemistry, which includes the production of this compound, inherently considers the life cycle of the products. researchgate.net This involves minimizing waste, using less hazardous substances, and designing for energy efficiency. researchgate.net The synthesis of the Vilsmeier reagent from this compound, which avoids more toxic reagents, is an example of a process improvement that would be viewed favorably in an LCA. scirp.orgscirp.org

Future research in this area will likely involve more detailed LCAs of this compound itself and the major products derived from it. This will help to identify hotspots in its life cycle where environmental impacts are highest and guide further research into more sustainable production and application pathways.

Q & A

Q. What are the established laboratory-scale synthesis methods for phthaloyl dichloride, and how do reaction parameters influence yield?

this compound is commonly synthesized via the reaction of triphosgene with o-phthalic acid in 1,2-dichloroethane solvent, catalyzed by dimethylformamide (DMF). Key parameters include:

  • Molar ratio : A triphosgene-to-o-phthalic acid ratio of 1.5:1 optimizes yield .
  • Temperature : Reactions at 60°C achieve higher efficiency while minimizing side products.
  • Catalyst : DMF (3 mL) accelerates the reaction kinetics.
  • Time : 3.5 hours ensures near-complete conversion under optimal conditions. Yield and purity (71.3% and 92.4%, respectively) are validated using gas chromatography (GC) after derivatization with methanol .

Q. How can researchers safely handle and store this compound in laboratory settings?

this compound is classified as a hazardous chemical (Category 4-3-III) due to its corrosive and moisture-sensitive nature. Safety protocols include:

  • PPE : Acid-resistant gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods to prevent inhalation of toxic fumes.
  • Storage : Keep in airtight containers at room temperature, away from moisture and bases .
  • Quenching : Neutralize spills with dry sodium bicarbonate before disposal.

Q. What analytical techniques are recommended for quantifying this compound purity?

Derivatization with methanol followed by GC analysis is a robust method. The reaction forms dimethyl phthalate, which is volatile and detectable via GC. Calibration with external standards ensures accurate quantification (e.g., 92.4% purity reported in triphosgene-based synthesis) .

Advanced Research Questions

Q. How can researchers optimize this compound synthesis to address low yields or impurity formation?

Systematic optimization involves:

  • Design of Experiments (DoE) : Vary reactant ratios, solvent volume, and catalyst concentration to identify interactions.
  • Kinetic studies : Monitor reaction progress via in-situ FTIR or HPLC to pinpoint side reactions.
  • Purification : Distillation under reduced pressure or recrystallization from non-polar solvents improves purity . Contradictions in literature-reported yields (e.g., 71.3% vs. higher values) may stem from differences in reactant quality or heating methods. Replication studies are critical .

Q. What strategies mitigate impurities such as unreacted o-phthalic acid or chlorinated byproducts?

  • Post-synthesis washes : Aqueous sodium bicarbonate removes acidic impurities.
  • Solvent selection : High-purity 1,2-dichloroethane minimizes side reactions.
  • Catalyst optimization : Excess DMF may accelerate side reactions; precise dosing is essential .

Q. How do alternative synthesis routes (e.g., using thionyl chloride vs. triphosgene) compare in efficiency and safety?

  • Thionyl chloride : Higher reactivity but generates SO₂ and HCl gases, requiring stringent safety measures.
  • Triphosgene : Safer handling (solid form) and controlled gas release, though lower atom economy. Comparative studies should assess yield, purity, and environmental impact .

Q. What factors affect the stability of this compound in long-term storage?

  • Moisture : Hydrolysis forms phthalic acid, necessitating anhydrous storage.
  • Temperature : Decomposition accelerates above 60°C; store below 25°C.
  • Container material : Glass or PTFE-lined containers prevent corrosion-induced leaks .

Q. How should researchers resolve discrepancies in spectroscopic data (e.g., NMR, IR) for this compound?

  • Reference standards : Compare with authentic samples or published spectra.
  • Deuterated solvents : Use dry CDCl₃ to avoid peak splitting from moisture.
  • Replication : Repeat analyses under identical conditions to confirm reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.